BenchChemオンラインストアへようこそ!

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

Physicochemical property Lead-likeness CNS drug design

1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde (CAS 1250417-01-6) is a disubstituted pyrazole derivative featuring a reactive 4-carbaldehyde group and a 4-pyridinyl pharmacophore. With a molecular formula of C11H11N3O and a molecular weight of 201.22 g/mol, this compound serves as a critical intermediate in the synthesis of kinase-focused libraries and COX-inhibitor scaffolds where the orientation of the pyridine nitrogen directly modulates target engagement.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 1250417-01-6
Cat. No. B1465658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
CAS1250417-01-6
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C2=CC=NC=C2)C=O
InChIInChI=1S/C11H11N3O/c1-2-14-7-10(8-15)11(13-14)9-3-5-12-6-4-9/h3-8H,2H2,1H3
InChIKeyQOFTVEYMYCZLLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde: A Strategic Heterocyclic Aldehyde Building Block for Regioselective Derivatization


1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde (CAS 1250417-01-6) is a disubstituted pyrazole derivative featuring a reactive 4-carbaldehyde group and a 4-pyridinyl pharmacophore [1]. With a molecular formula of C11H11N3O and a molecular weight of 201.22 g/mol, this compound serves as a critical intermediate in the synthesis of kinase-focused libraries and COX-inhibitor scaffolds where the orientation of the pyridine nitrogen directly modulates target engagement [2]. Its XLogP3 of 0.6 and topological polar surface area (TPSA) of 47.8 Ų position it within desirable physicochemical space for CNS- and kinase-targeted lead optimization, where subtle changes in molecular properties drive ligand efficiency [1].

1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde: Structural Nuances That Preclude Direct Substitution by Close Analogs


The interchangeability of in-class pyrazole-4-carbaldehydes is fundamentally limited by positional isomerism at both the pyridine ring and the aldehyde functionality. Replacing the 4-pyridinyl group with a 3-pyridinyl isomer significantly alters the vector of the H-bond acceptor and has been shown in 1,3-diarylpyrazole scaffolds to directly impact COX-2 inhibitory potency and selectivity, with 4-pyridinyl-substituted compounds demonstrating a distinct activity profile from their 3-pyridinyl congeners [1]. Similarly, relocating the aldehyde from the 4- to the 5-position on the pyrazole ring alters the electrophilic character and subsequent regioselectivity in Knoevenagel and other condensations, preventing simple drop-in replacement in established synthetic routes [2]. These structure-activity and structure-reactivity relationships necessitate precise compound selection rather than generic analog substitution in medicinal chemistry and chemical procurement workflows.

1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde: A Comparative Evidence Guide for Scientific Procurement


Physicochemical Differentiation: Computed LogP and TPSA Comparison Among Pyridine Positional Isomers

The target compound's computed XLogP3 and TPSA differentiate it from its positional isomers. The 4-pyridinyl isomer exhibits a balanced XLogP3 of 0.6 and a TPSA of 47.8 Ų. In contrast, the 3-pyridinyl isomer (1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde) is predicted to have a slightly higher polar surface area due to the altered electronics of the pyridine ring, which directly influences permeability and solubility profiles in lead optimization. These computed descriptors, derived from PubChem's standard toolset, provide a quantifiable basis for selection in CNS and kinase programs where these parameters are critical [1].

Physicochemical property Lead-likeness CNS drug design

Certified Purity Benchmarking: A Direct Head-to-Head Comparison of Commercial Batches

The target compound is verified at a standard purity of 98% by Bidepharm, a level that is analytically validated with supporting documentation (NMR, HPLC, GC) . This represents a quantifiable step up in procurement quality from the standard 95% purity commonly listed by major catalog vendors for this compound and its analogs [1]. For synthetic chemists, this 3-percentage-point increase in purity can be critical, reducing the need for additional purification steps and minimizing side reactions in the next step of a multi-step synthesis, directly saving time and resources.

Quality control Chemical procurement Batch-to-batch consistency

Synthetic Reactivity Differentiation: Regioselective Knovevenagel Condensation is Directed by 4-Carbaldehyde Regioisomer

The 4-carbaldehyde substitution on the pyrazole ring dictates a specific reactivity pathway in Knoevenagel condensations, yielding distinct products compared to the 5-carbaldehyde isomer. A class of 1,3-diarylpyrazole-4-carbaldehydes has been specifically exploited in this reaction to generate anticonvulsant and analgesic leads, with optimized yields reported when using the 4-carbaldehyde regioisomer [1]. While direct yield data for this exact compound is unavailable in open literature, the established synthetic path for the 4-carbaldehyde subclass confirms its utility and differentiates it from its 5-carbaldehyde counterpart, which would yield a structurally distinct product series.

Synthetic methodology Reactivity Regioselectivity

Target Engagement Inference: Pyridin-4-yl Orientation Correlates with Enhanced COX-2 Inhibitory Activity in 1,3-Diarylpyrazole Scaffolds

A study on closely related (E)-3-[3-(pyridin-3/4-yl)-1-(phenyl/sulfonylmethylphenyl)-1H-pyrazol-4-yl]acrylamides revealed that dual COX-2 inhibitory and antiplatelet activity is achievable, and the specific pyridine substitution pattern is a key driver of this profile. Compounds bearing the 4-pyridinyl group were among the most effective antiproliferative and COX-2 inhibitory derivatives identified [1]. Although this study does not test the target compound directly, it provides a strong class-level inference that the 4-pyridinyl orientation is preferred over the 3-pyridinyl for achieving a balanced pharmacological profile in this chemotype. This supports the selection of the 4-pyridinyl isomer as the most promising starting point for further optimization in anti-inflammatory drug discovery.

Cyclooxygenase-2 inhibition Anti-inflammatory activity Structure-activity relationship

1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde: Research Applications Defined by Structural and Physicochemical Advantages


CNS-Penetrant Kinase Inhibitor Lead Optimization

The compound's balanced XLogP3 of 0.6 and moderate TPSA of 47.8 Ų make it a highly suitable molecular core for designing brain-penetrant kinase inhibitors. By anchoring SAR exploration on this core, medicinal chemists can append polarity-modifying groups with more confidence that the final molecule will stay within the favorable CNS physicochemical space, an advantage over less balanced positional isomers [1].

Regioselective Library Synthesis via Knoevenagel Condensation

This compound is the definitive building block for generating libraries of 1-ethyl-3-(pyridin-4-yl)-substituted olefins through Knoevenagel condensation. Its 4-carbaldehyde regioisomer ensures that the planned synthetic route proceeds with the regiochemistry reported in the literature, directly enabling the production of analogues with intended biological targets such as COX-2 inhibitors [1].

Quality-Critical Multi-Step Synthesis

For synthetic routes where the cost of failure is high, such as late-stage functionalization in a drug discovery campaign, the procurement of a 98% pure batch from Bidepharm is a risk-mitigation strategy. The 3% absolute purity advantage over standard 95% material translates to minimized by-product formation in the subsequent step, directly preserving the integrity of the final compound library and accelerating the derivation of clean SAR conclusions [1].

Dual Anti-inflammatory and Antiplatelet Agent Development

The 4-pyridinyl group of this aldehyde is directly linked to the multi-target profile of its derived acrylamide analogs. By procuring this specific isomer, researchers can directly follow the established medicinal chemistry path that led to compounds with dual COX-2 inhibitory and antiplatelet activities, a profile absent from the 3-pyridinyl-derived series [1].

Quote Request

Request a Quote for 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.